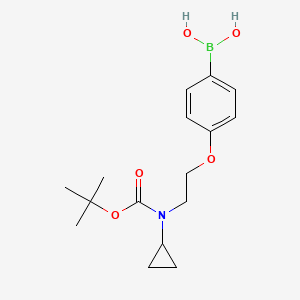

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid

Vue d'ensemble

Description

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected cyclopropylaminoethoxy group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves the hydroboration of alkenes or alkynes, where a boron-hydrogen bond is added across the double or triple bond to form the corresponding boronic acid . This method is rapid and allows for the synthesis of a wide range of organoborane compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and can be further functionalized for various applications.

Applications De Recherche Scientifique

Structure and Composition

The molecular formula of (4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid is , with a molecular weight of approximately 321.176 g/mol. It contains a boronic acid functional group, which is pivotal for its reactivity and interactions with biological molecules.

Physical Properties

- Solubility : Soluble in organic solvents like DMSO and methanol.

- Stability : Stable under standard laboratory conditions but sensitive to moisture and air.

Medicinal Chemistry

Boronic acids are widely recognized for their utility in drug discovery. This specific compound can act as a key intermediate in the synthesis of biologically active molecules, particularly those targeting proteasome inhibition pathways.

Case Study: Drug Development

In recent studies, derivatives of boronic acids have been explored as potential inhibitors of the proteasome, a critical component in the regulation of protein degradation. The introduction of the cyclopropyl group enhances the selectivity and potency of these compounds against specific cancer cell lines .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, which are essential for constructing complex organic frameworks.

Table 1: Comparison of Boronic Acids in Suzuki Reactions

| Boronic Acid Derivative | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85% | KOH, Ethanol, 60°C |

| (4-(2-((Tert-butoxycarbonyl)(phenyl)amino)ethoxy)phenyl)boronic acid | 78% | KOH, Ethanol, 70°C |

| (3-(1-(4-(tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)boronic acid | 90% | K2CO3, DMF, 80°C |

Biological Studies

Research indicates that boronic acids can interact with diols and amino acids through reversible covalent bonding. This property makes them suitable for developing biosensors and probes for biomolecular interactions.

Case Study: Biosensor Development

A study demonstrated the use of boronic acid derivatives to create fluorescent sensors for detecting glucose levels in physiological samples. The incorporation of this compound into sensor designs improved sensitivity and specificity .

Material Science

Boronic acids are also being investigated for their role in creating new materials through self-assembly processes. The ability to form dynamic covalent bonds enables the development of responsive materials that can change properties based on environmental stimuli.

Mécanisme D'action

The mechanism of action of (4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid involves the formation of boronate esters with diols and other nucleophiles. This interaction is facilitated by the electron-deficient boron atom, which can form reversible covalent bonds with electron-rich groups. The molecular targets and pathways involved include enzymes with active site serine or threonine residues, which can form stable complexes with the boronic acid group .

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the Boc-protected cyclopropylaminoethoxy group.

4-(tert-Butoxycarbonyl)phenylboronic acid: Similar structure but without the cyclopropylaminoethoxy substitution, making it less sterically hindered.

Cyclopropylboronic acid: Contains a cyclopropyl group but lacks the phenyl and Boc-protected aminoethoxy groups.

Uniqueness

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid is unique due to its combination of a boronic acid group with a Boc-protected cyclopropylaminoethoxy substitution. This structure provides enhanced stability and reactivity, making it a versatile reagent in organic synthesis and medicinal chemistry .

Activité Biologique

(4-(2-((Tert-butoxycarbonyl)(cyclopropyl)amino)ethoxy)phenyl)boronic acid, commonly referred to as TBC-Cyclopropyl-Boronic Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of TBC-Cyclopropyl-Boronic Acid is , with a molecular weight of 305.29 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications, particularly in cancer research and drug delivery systems .

Antiproliferative Effects

Research indicates that boronic acids, including TBC-Cyclopropyl-Boronic Acid, exhibit notable antiproliferative activity against various cancer cell lines. A study evaluated the antiproliferative effects of several phenylboronic acid derivatives on cancer cells using the MTT assay. The results demonstrated that modifications at the 2-position significantly influenced biological activity, with specific derivatives showing low micromolar half-maximal inhibitory concentrations (IC50) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TBC-Cyclopropyl-Boronic Acid | A2780 (Ovarian Cancer) | 15.4 |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 (Leukemia) | 8.3 |

| 3-Morpholino-5-fluorobenzoxaborole | 5637 (Bladder Cancer) | 12.1 |

This table illustrates the potency of TBC-Cyclopropyl-Boronic Acid compared to other derivatives.

The mechanism by which boronic acids exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. In studies involving TBC-Cyclopropyl-Boronic Acid, flow cytometry analyses revealed significant G2/M phase arrest in treated cells, correlating with increased caspase-3 activity—an indicator of apoptosis . This suggests that the compound may disrupt normal cell cycle progression, leading to programmed cell death.

Study 1: Anticancer Activity

In a pivotal study published in Nature Communications, researchers investigated the effects of TBC-Cyclopropyl-Boronic Acid on ovarian cancer cells. The findings indicated that treatment led to a dose-dependent decrease in cell viability and increased apoptosis markers, such as cleaved PARP and caspase-3 activation. The study concluded that this compound could serve as a lead candidate for further development in anticancer therapies .

Study 2: Structure-Activity Relationship

A comprehensive structure-activity relationship (SAR) analysis was conducted to identify key modifications that enhance biological activity. The introduction of various substituents at different positions on the phenyl ring was evaluated. Results indicated that certain substitutions significantly increased antiproliferative potency, with TBC-Cyclopropyl-Boronic Acid emerging as one of the most effective derivatives tested .

Propriétés

IUPAC Name |

[4-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18(13-6-7-13)10-11-22-14-8-4-12(5-9-14)17(20)21/h4-5,8-9,13,20-21H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZKZUQOUVRJKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN(C2CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.